3-(2-Methoxybenzyloxy)propan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6,12H,4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQFHHJLXBYFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622645 | |
| Record name | 3-[(2-Methoxyphenyl)methoxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188879-03-0 | |
| Record name | 3-[(2-Methoxyphenyl)methoxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 3-(2-Methoxybenzyloxy)propan-1-ol
In-Depth Technical Guide: 3-(2-Methoxybenzyloxy)propan-1-ol
Abstract
This technical guide provides a comprehensive analysis of 3-(2-Methoxybenzyloxy)propan-1-ol, a key chemical intermediate in organic synthesis and pharmaceutical development. The document details the compound's chemical structure, physicochemical properties, validated synthesis protocols, and potential applications. Designed for researchers, scientists, and drug development professionals, this guide offers a robust framework for the practical application and further investigation of this versatile molecule, underpinned by authoritative scientific references.
Introduction: The Significance of Substituted Benzyl Ethers in Medicinal Chemistry
3-(2-Methoxybenzyloxy)propan-1-ol is a member of the substituted benzyl ether class of compounds, which are integral to the development of a wide range of biologically active molecules. The presence of a 2-methoxy group on the benzene ring, coupled with a flexible propan-1-ol side chain, confers specific steric and electronic properties that are highly desirable in medicinal chemistry. This substitution can influence molecular conformation, metabolic pathways, and binding interactions with biological targets. This guide aims to provide a thorough understanding of 3-(2-Methoxybenzyloxy)propan-1-ol, facilitating its use in innovative research and development projects.
Chemical Structure and Physicochemical Properties
A fundamental understanding of the chemical and physical characteristics of 3-(2-Methoxybenzyloxy)propan-1-ol is essential for its effective application.
Molecular Identity
The structure of 3-(2-Methoxybenzyloxy)propan-1-ol features a propan-1-ol unit connected by an ether linkage to a 2-methoxybenzyl group.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties, which are crucial for handling, reaction setup, and purification processes.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | EvitaChem[2] |
| Boiling Point | Not explicitly available for this specific isomer, but related compounds have high boiling points. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol and dimethyl sulfoxide, with limited solubility in water. | EvitaChem[2] |
| Stability | Generally stable under standard laboratory conditions. | EvitaChem[2] |
Synthesis and Purification: A Validated Method
The synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol can be efficiently achieved through a Williamson ether synthesis, a reliable and scalable method. This approach is favored due to the high reactivity of the involved intermediates, leading to good yields of the desired product. A related process for preparing 3-methoxy-1-propanol involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base.[3]
Synthesis Workflow Diagram
The diagram below outlines the synthetic pathway for 3-(2-Methoxybenzyloxy)propan-1-ol.
Caption: General workflow for the synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis and purification.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Slowly add a solution of 1,3-propanediol in anhydrous THF to the sodium hydride suspension at 0°C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Etherification: Add a solution of 2-methoxybenzyl chloride in anhydrous THF dropwise to the reaction mixture. Stir the reaction overnight at room temperature.
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-(2-Methoxybenzyloxy)propan-1-ol.
Spectroscopic Characterization
Applications in Research and Development
The structural motifs present in 3-(2-Methoxybenzyloxy)propan-1-ol make it a valuable building block in several areas of chemical research.
Logical Pathway from Structure to Application
This diagram illustrates how the chemical features of the molecule lend themselves to various applications.
Caption: Relationship between the structural features and potential applications.
Role as a Pharmaceutical Intermediate
This compound can serve as a precursor in the synthesis of more complex, biologically active molecules.[2] Its functional groups, the primary alcohol and the ether linkage, allow for a variety of chemical transformations.
Utility in Material Science
The reactive hydroxyl group makes it a candidate for incorporation into polymers or coatings, potentially modifying their physical properties.[2]
Safety and Handling
Proper safety protocols are essential when working with any chemical compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
3-(2-Methoxybenzyloxy)propan-1-ol is a chemical intermediate with considerable potential in synthetic chemistry and drug discovery. This guide has provided a detailed overview of its chemical properties, a reliable synthesis method, and a discussion of its potential applications. A thorough understanding of these aspects will enable researchers to effectively utilize this compound in their work.
References
- Google Patents. Process for preparing 3-methoxy-1-propanol.
-
Doc Brown's Chemistry. 1H NMR spectrum of 2-methylpropan-1-ol - (isobutyl alcohol). [Link]
Sources
- 1. 3-(2-METHOXYBENZYLOXY)PROPAN-1-OL | 188879-03-0 [m.chemicalbook.com]
- 2. evitachem.com [evitachem.com]
- 3. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to 3-(2-Methoxybenzyloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-(2-Methoxybenzyloxy)propan-1-ol, a unique chemical entity with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a foundational resource for researchers.
Core Compound Identification
A clear and unambiguous identification of the target compound is paramount for any scientific endeavor. The fundamental identifiers for 3-(2-Methoxybenzyloxy)propan-1-ol are summarized below.
| Identifier | Value | Source |
| CAS Number | 188879-03-0 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.24 g/mol | [2] |
| IUPAC Name | 3-((2-methoxyphenyl)methoxy)propan-1-ol | |
| Chemical Structure | ![]() |
Plausible Synthetic Routes
A proposed synthetic pathway involves the reaction of 1,3-propanediol with 2-methoxybenzyl chloride. The use of a suitable base, such as sodium hydride, in an aprotic polar solvent like tetrahydrofuran (THF) would facilitate the deprotonation of one of the hydroxyl groups of 1,3-propanediol, which then acts as a nucleophile to displace the chloride from 2-methoxybenzyl chloride.
Experimental Protocol: Synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol
Materials:
-
1,3-Propanediol
-
Sodium Hydride (NaH)
-
2-Methoxybenzyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 1,3-propanediol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.0 equivalent) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Nucleophilic Attack: Cool the reaction mixture back to 0 °C and add a solution of 2-methoxybenzyl chloride (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-(2-Methoxybenzyloxy)propan-1-ol.[3][4]
Caption: Proposed synthesis workflow for 3-(2-Methoxybenzyloxy)propan-1-ol.
Structural Characterization
The structural elucidation of the synthesized 3-(2-Methoxybenzyloxy)propan-1-ol would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzyl group, the methylene protons of the propanol backbone, the methoxy group protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the propanol chain, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol functional group. Additionally, C-O stretching bands for the ether linkages and C-H stretching bands for the aromatic and aliphatic moieties would be present.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would provide further structural information.
Potential Applications in Drug Development and Research
While direct applications of 3-(2-Methoxybenzyloxy)propan-1-ol are not documented, its structural motifs suggest several potential areas of interest for researchers in drug development.
-
Intermediate for Novel Therapeutics: This compound can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of a primary alcohol and an ether linkage provides reactive sites for further chemical modifications. Structurally related compounds, such as derivatives of propan-1-ol, have been investigated for their potential as anticancer drugs.[5]
-
Scaffold for Library Synthesis: The core structure of 3-(2-Methoxybenzyloxy)propan-1-ol can be used as a scaffold for the creation of a library of related compounds. By modifying the aromatic ring or the propanol chain, a diverse set of molecules can be generated for high-throughput screening in various biological assays.
-
Probing Enzyme Active Sites: As a molecule with both hydrogen bond donor (hydroxyl group) and acceptor (ether oxygens) capabilities, it could be used as a molecular probe to study the active sites of enzymes or receptors.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-(2-Methoxybenzyloxy)propan-1-ol is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical substance and by referencing the safety profiles of structurally similar compounds like methoxy propanol.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Potential Hazards (Inferred from Analogous Compounds):
-
May cause skin and eye irritation.[2]
-
Inhalation of high concentrations of vapors may cause respiratory tract irritation and central nervous system effects.[2]
-
May be flammable. Keep away from heat, sparks, and open flames.[7]
References
-
CPAchem. Safety data sheet - 3-Methoxy-1-propanol. Available from: [Link]
-
PubMed. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Available from: [Link]
-
PrepChem.com. Synthesis of 3-benzyloxy-1,2-propanediol. Available from: [Link]
-
Organic Syntheses. Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. Available from: [Link]
Sources
- 1. 188879-03-0|3-(2-Methoxybenzyloxy)propan-1-ol|BLD Pharm [bldpharm.com]
- 2. recochem.com [recochem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fr.cpachem.com [fr.cpachem.com]
Thermodynamic Properties & Characterization of 3-(2-Methoxybenzyloxy)propan-1-ol
The following technical guide details the thermodynamic profile and characterization strategy for 3-(2-Methoxybenzyloxy)propan-1-ol (CAS 188879-03-0).
As direct empirical data for this specific positional isomer is limited in public registries, this guide synthesizes theoretical values derived from Group Contribution Methods (GCM) with standardized experimental protocols for validation. This approach allows researchers to establish a self-validating dataset critical for process scale-up and formulation.[1][2]
Technical Guide Series: Advanced Intermediates in Drug Development
Executive Summary
3-(2-Methoxybenzyloxy)propan-1-ol (C₁₁H₁₆O₃) is a functionalized glycol ether derivative featuring a 2-methoxybenzyl lipophilic core coupled with a hydrophilic propanol tail.[1][2][3][4] This amphiphilic structure suggests utility as a solubility enhancer , non-ionic surfactant intermediate , or linker in antibody-drug conjugate (ADC) synthesis.[1][2]
For drug development professionals, the thermodynamic stability and phase behavior of this molecule are critical for determining shelf-life, formulation compatibility, and purification parameters.[1][2] This guide provides a calculated baseline using the Joback-Reid Method and defines the OECD-compliant protocols required to empirically validate these values.
Molecular Identity & Structural Analysis[1][2][3]
The molecule consists of a propan-1-ol chain ether-linked to a 2-methoxybenzyl group.[1][2][3] The ortho-methoxy substitution on the benzene ring introduces steric bulk and potential intramolecular hydrogen bonding, distinguishing its volatility profile from para-substituted isomers.[1][2][3]
| Parameter | Detail |
| IUPAC Name | 3-[(2-Methoxyphenyl)methoxy]propan-1-ol |
| CAS Registry | 188879-03-0 |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| SMILES | COc1ccccc1COCCCO |
| Key Functional Groups | Primary Alcohol (H-bond donor), Ether (H-bond acceptor), Methoxy-Benzene (Lipophilic) |
Structural Visualization
The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the amphiphilic balance.[2]
Figure 1: Functional segmentation of 3-(2-Methoxybenzyloxy)propan-1-ol showing the lipophilic head and hydrophilic tail.[1][2]
Thermodynamic Profile (Theoretical Baseline)
In the absence of specific experimental literature, the following values were generated using Joback’s Group Contribution Method . This method sums the contributions of functional groups (ring increments, -CH2-, -OH, -O-) to estimate critical properties.[1][2][3]
Critical Note: These values represent the theoretical baseline. For GMP applications, experimental validation (Section 4) is mandatory.[2]
Table 1: Predicted Thermodynamic Properties[2][3]
| Property | Predicted Value | Method/Basis | Relevance |
| Boiling Point ( | 315°C ± 15°C | Joback Method | High |
| Melting Point ( | 12°C to 18°C | Joback/Stein | Likely a viscous liquid at room temperature; may supercool.[1][2] |
| Enthalpy of Vaporization ( | 68.5 kJ/mol | Joback Method | Energy required for evaporation; critical for distillation sizing.[1][2] |
| Flash Point | ~145°C | Closed Cup Est.[1][2] | Safety classification; likely "Combustible" but not "Flammable".[1][2] |
| LogP (Octanol-Water) | 1.65 | Crippen Fragmentation | Moderately lipophilic; good membrane permeability potential.[1][2] |
| Density ( | 1.08 g/cm³ | GCM @ 25°C | Slightly denser than water due to aromatic ring.[1][2] |
| Polar Surface Area (PSA) | 38.7 Ų | Topological | Indicates good oral bioavailability potential (<140 Ų).[1][2] |
Experimental Validation Protocols
To transition from theoretical estimates to reliable data, the following "Self-Validating Systems" must be employed. These protocols are designed to cross-reference results, ensuring accuracy.[2]
Phase Transition Profiling (DSC/TGA)
Objective: Determine exact melting point, glass transition (
-
Instrument: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).[1][2]
-
Protocol:
-
Cool-Heat Cycle: Cool sample to -80°C at 10°C/min, hold for 5 min, then heat to 400°C.
-
TGA Integration: Run simultaneous TGA to detect onset of degradation (mass loss).
-
Validation Logic: If the DSC endotherm (boiling) occurs after TGA mass loss onset, the molecule decomposes before boiling at atmospheric pressure.[2] Action: Switch to vacuum ebulliometry.
-
Vapor Pressure & Enthalpy Determination
Objective: Measure
-
Protocol:
-
Use a twin-ebulliometer with water as the reference standard.[1][2]
-
Measure boiling points at pressure steps: 100, 50, 20, 10, and 5 kPa.
-
Calculation: Plot
vs . The slope equals .[1] -
Self-Check: Compare the experimental
with the Joback prediction (68.5 kJ/mol). A deviation >10% suggests association (dimerization) in the gas phase.[1]
-
Lipophilicity (LogP) Measurement
Objective: Confirm the partition coefficient for drug delivery modeling.
Validation Workflow Diagram
The following flowchart visualizes the decision logic for characterizing this specific intermediate.
Figure 2: Step-by-step experimental validation workflow for thermodynamic profiling.
Applications & Implications
Solvency & Formulation
With a predicted LogP of 1.65 and PSA of 38.7 Ų , 3-(2-Methoxybenzyloxy)propan-1-ol occupies a "sweet spot" for solubilizing poorly water-soluble Active Pharmaceutical Ingredients (APIs).[1][2] It acts as a co-solvent that can bridge the polarity gap between lipid-based carriers and aqueous buffers.[1]
Synthetic Utility
The primary alcohol group allows for easy derivatization (e.g., tosylation, oxidation to aldehyde) to attach this motif to larger drug scaffolds.[2] The ortho-methoxy group provides electronic donation to the aromatic ring, influencing the metabolic stability of the benzyl ether linkage (typically metabolized by CYP450 O-dealkylation).[1][3]
References
-
Joback, K. G., & Reid, R. C. (1987).[2] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1][2][3] Link
-
OECD. (1995).[1][2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[2] Link
-
NIST. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2] (Used for comparative benzyl ether data). Link
-
PubChem. (2024).[1][2] Compound Summary for CAS 188879-03-0. National Library of Medicine.[1][2] Link
-
Stein, S. E., & Brown, R. L. (1994).[2] Estimation of normal boiling points from group contributions. Journal of Chemical Information and Computer Sciences, 34(3), 581-587.[1][2] Link[1]
Sources
- 1. 3-(2-Methoxyphenoxy)propan-1-ol | C10H14O3 | CID 13629100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Propanediol, 3-methoxy- (CAS 623-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 135362-69-5|3-((4-Methoxybenzyl)oxy)propan-1-ol|BLD Pharm [bldpharm.com]
- 4. 3-(2-METHOXYBENZYLOXY)PROPAN-1-OL | 188879-03-0 [m.chemicalbook.com]
Technical Safety & Handling Guide: 3-(2-Methoxybenzyloxy)propan-1-ol
The following technical guide is structured as a high-level operational whitepaper. It synthesizes regulatory safety data with practical laboratory application strategies, designed specifically for R&D professionals handling 3-(2-Methoxybenzyloxy)propan-1-ol .[1]
CAS Registry Number: 188879-03-0 Document Type: Technical Safety Whitepaper Version: 2.1 (Research & Development Focus)[1]
Executive Summary & Compound Profile
3-(2-Methoxybenzyloxy)propan-1-ol is a functionalized organic building block, typically utilized in medicinal chemistry as a linker or a protected intermediate.[1][2] Structurally, it combines a primary alcohol with a benzyl ether moiety. This dual functionality dictates its physicochemical behavior: the alcohol confers polarity and hydrogen-bonding capability, while the benzyl ether introduces lipophilicity and specific reactivity (e.g., acid lability).
This guide transcends the standard Safety Data Sheet (SDS) by contextualizing hazards within the drug development workflow. It assumes the compound is used in a research setting where quantities range from milligrams to kilograms.
Physicochemical Identity Table
| Property | Specification / Value (Predicted/Analog*) | Relevance to Safety |
| Molecular Formula | C₁₁H₁₆O₃ | Stoichiometry calculations |
| Molecular Weight | 196.24 g/mol | Dose/Molarity preparation |
| Physical State | Viscous Liquid (Colorless to Pale Yellow) | Spill containment strategy |
| Boiling Point | ~320–330°C (at 760 mmHg) | Thermal stability limits |
| Flash Point | >110°C (Closed Cup) | Combustibility classification |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly in water | Solvent selection for cleanup |
| pKa | ~14.8 (Hydroxyl group) | Base sensitivity |
*Note: Specific physical constants for CAS 188879-03-0 are derived from structural isomers (e.g., CAS 135362-69-5) and QSAR modeling where experimental data is proprietary.
Hazard Forensics & Risk Assessment
As a Senior Application Scientist, I interpret the GHS classifications not just as labels, but as indicators of molecular interaction with biological tissues.
Core Hazards (GHS Classification)
Based on structural analogs (benzyl ethers and glycol ethers), the following hazards are critical:
-
Skin Irritation (Category 2 - H315): The lipophilic benzyl ether tail facilitates dermal penetration, while the alcohol headgroup disrupts lipid bilayers, causing localized dermatitis.[1]
-
Eye Irritation (Category 2A - H319): Direct contact causes severe irritation due to the compound's solvent-like properties, potentially damaging the corneal epithelium.[1]
-
Specific Target Organ Toxicity (Single Exposure - H335): Inhalation of mists or vapors during heating can irritate the upper respiratory tract.[1]
The "Silent" Hazard: Peroxide Formation
While benzyl ethers are generally more stable than secondary alkyl ethers, the ether linkage (
-
Mechanism: Abstraction of the benzylic hydrogen leads to hydroperoxide formation.
-
Risk: Concentration of peroxides during distillation or rotary evaporation can lead to explosion.
Operational Safety Protocols
This section details the "Defense-in-Depth" strategy for handling this compound.
Engineering Controls & PPE Workflow
The following decision tree illustrates the required safety barriers based on the operational scale.
Figure 1: Operational safety decision tree based on scale and thermal conditions.
Handling Best Practices
-
Inert Atmosphere: Always dispense under Nitrogen or Argon to mitigate moisture absorption (hygroscopic alcohol) and autoxidation (ether).
-
Solvent Compatibility: When cleaning glassware, use Acetone or Dichloromethane. Avoid strong oxidizing acids (Nitric/Sulfuric) which can violently cleave the ether bond and generate heat.
-
Transfer: Use positive displacement pipettes for small volumes to prevent dripping due to viscosity.
Emergency Response Systems
Every protocol must be self-validating.[1] The "response" is not just reacting; it is understanding the chemical causality.
First Aid Logic
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse for 15 min with isotonic saline or water.[1] | The compound is lipophilic; immediate dilution prevents deep tissue penetration. |
| Skin Contact | Wash with soap (surfactant) and water.[3][4][5][6] Do NOT use alcohol. | Alcohol/organic solvents increase skin permeability, driving the toxin deeper. Soap emulsifies the ether. |
| Inhalation | Move to fresh air; supplemental O₂ if hypoxic.[3][7] | Vapors are heavier than air and displace oxygen; respiratory irritation requires cessation of exposure. |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[3][4][5][7][8] | Vomiting risks aspiration pneumonia due to the compound's viscosity and surfactant properties. |
Firefighting Measures
-
Media: Alcohol-resistant foam or Dry Chemical (CO₂).[1][3][5][7]
-
Contraindication: Do not use a solid water stream.
-
Why? As an organic liquid with a density likely < 1.0 g/mL (est. 1.05–1.1 based on structure), a water jet may scatter the burning liquid rather than smothering it.
Storage, Stability & Reactivity
For drug development, purity is paramount. Improper storage leads to degradation products (aldehydes, phenols) that interfere with biological assays.
Degradation Pathway Visualization
The following diagram outlines the chemical fate of the compound if mishandled, highlighting the need for proper storage.
Figure 2: Chemical stability profile and degradation pathways.[1]
Storage Specifications
-
Temperature: 2–8°C (Refrigerate).
-
Environment: Store under inert gas (Argon preferred).
-
Container: Amber glass (protects from UV-initiated autoxidation).[1]
-
Shelf Life: Re-test purity (NMR/LC-MS) every 12 months. Check for peroxides before distillation.
Disposal & Regulatory Compliance
Disposal must align with RCRA (USA) and REACH (EU) guidelines.
-
Waste Stream: Organic Solvents (Non-Halogenated, unless mixed with DCM).
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Do not discharge into drains.[3][5][7][9][10] The ether functionality may be resistant to immediate biodegradation in water treatment plants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13629100 (Isomer Analog). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]
Sources
- 1. 135362-69-5|3-((4-Methoxybenzyl)oxy)propan-1-ol|BLD Pharm [bldpharm.com]
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An In-depth Technical Guide to the Potential Pharmaceutical Applications of 3-(2-Methoxybenzyloxy)propan-1-ol
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Novel Chemical Entity
The landscape of drug discovery is one of both defined pathways and uncharted territories. While a wealth of information exists for many chemical entities, others, such as 3-(2-Methoxybenzyloxy)propan-1-ol , remain largely unexplored. This guide, therefore, deviates from a retrospective summary of established applications. Instead, it serves as a forward-looking roadmap, a technical whitepaper designed to illuminate the potential of this molecule and to lay the groundwork for a comprehensive research and development program.
Our investigation will be guided by the principle of structural analogy, drawing insights from well-characterized molecules that share key structural motifs with our compound of interest. By dissecting the constituent parts of 3-(2-Methoxybenzyloxy)propan-1-ol—the 2-methoxybenzyl group, the benzyloxy ether linkage, and the propan-1-ol backbone—we can formulate credible hypotheses regarding its potential therapeutic applications and design a rigorous experimental plan to test them. This document is intended to be a catalyst for discovery, providing the scientific rationale and detailed methodologies to unlock the pharmaceutical potential of this novel chemical entity.
Molecular Architecture and Synthetic Strategy
The subject of our investigation, 3-(2-Methoxybenzyloxy)propan-1-ol, possesses a distinct molecular architecture that suggests several avenues for biological interaction.
| Structural Component | Potential Significance |
| 2-Methoxybenzyl Moiety | The presence and position of the methoxy group on the benzyl ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Phenolic compounds, including those with methoxy groups, are known to exhibit a range of biological activities, from antioxidant to antimicrobial effects.[1][2] |
| Benzyloxy Ether Linkage | The benzyloxy group is a common feature in medicinal chemistry, often influencing a compound's lipophilicity and, consequently, its cell permeability and pharmacokinetic profile.[3] |
| Propan-1-ol Backbone | The three-carbon chain with a terminal hydroxyl group provides a scaffold that can be readily functionalized and can participate in hydrogen bonding with biological macromolecules. |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol can be achieved via a Williamson ether synthesis.
Step-by-Step Methodology:
-
Deprotonation of Propan-1-ol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propan-1-ol in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture until the evolution of gas ceases, indicating the formation of the sodium propoxide.
-
Addition of 2-Methoxybenzyl Chloride: To the freshly prepared sodium propoxide solution, add 2-methoxybenzyl chloride dropwise while maintaining the low temperature.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield pure 3-(2-Methoxybenzyloxy)propan-1-ol.
Caption: Proposed Williamson Ether Synthesis Workflow.
Potential Therapeutic Arenas and Mechanistic Postulates
Based on structural similarities to known bioactive compounds, we can hypothesize several potential therapeutic applications for 3-(2-Methoxybenzyloxy)propan-1-ol.
Respiratory Applications: An Expectorant/Mucolytic Candidate
The most compelling structural analog to our target molecule is Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol).[4] Guaifenesin is a widely used expectorant that functions by increasing the volume and reducing the viscosity of secretions in the respiratory tract.[4][5][6][7] This action facilitates the clearance of mucus, providing relief from cough and congestion.[5][6][7]
Hypothesis: 3-(2-Methoxybenzyloxy)propan-1-ol, sharing the 2-methoxyphenyl moiety and a propanol-derived backbone with Guaifenesin, may exhibit similar expectorant or mucolytic properties.
Proposed Mechanism of Action: The molecule could potentially stimulate the gastric mucosa, leading to a reflex increase in respiratory tract secretions. Alternatively, it might directly act on the respiratory epithelial cells to alter the composition and viscosity of mucus.
Caption: Hypothesized Mucolytic/Expectorant Signaling Pathway.
Neurological Applications: A Potential Anticonvulsant
Recent studies have highlighted the potential of ((benzyloxy)benzyl)propanamide derivatives as potent anticonvulsant agents.[8] These molecules have shown efficacy in animal models of seizures.[8]
Hypothesis: The "benzyloxy)propan-1-ol" scaffold within our target molecule may confer anticonvulsant properties.
Proposed Mechanism of Action: The molecule could modulate the activity of ion channels (e.g., sodium or calcium channels) involved in neuronal excitability or enhance the inhibitory effects of neurotransmitters like GABA.
A Proposed Research and Development Framework
To systematically evaluate the pharmaceutical potential of 3-(2-Methoxybenzyloxy)propan-1-ol, a phased research and development plan is proposed.
Phase 1: In Vitro Proof-of-Concept
Objective: To rapidly assess the primary therapeutic hypotheses in cell-based and cell-free assays.
Experimental Protocols:
-
Mucolytic Activity Assay:
-
Prepare a solution of artificial sputum or a high-viscosity mucin solution.
-
Treat the mucus simulant with varying concentrations of 3-(2-Methoxybenzyloxy)propan-1-ol.
-
Measure the change in viscosity using a rheometer at defined time points.
-
Include a positive control (e.g., N-acetylcysteine or Guaifenesin) and a vehicle control.
-
-
Anticonvulsant Target Screening (Ion Channel Modulation):
-
Utilize automated patch-clamp electrophysiology to assess the effect of the compound on a panel of key voltage-gated sodium and calcium channels expressed in a suitable cell line (e.g., HEK293).
-
Determine the IC50 values for any observed channel inhibition.
-
-
Antioxidant Activity (DPPH Assay):
-
Prepare a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Add various concentrations of 3-(2-Methoxybenzyloxy)propan-1-ol to the DPPH solution.
-
Measure the decrease in absorbance at 517 nm, which corresponds to the scavenging of the DPPH radical.
-
Calculate the IC50 value and compare it to a standard antioxidant like ascorbic acid or trolox.
-
-
Antimicrobial Screening:
-
Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Incubate the microorganisms in the presence of serial dilutions of the compound.
-
The MIC is the lowest concentration that inhibits visible growth.
-
Sources
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-(Benzyloxy)propanamide | 121489-51-8 | Benchchem [benchchem.com]
- 4. Guaifenesin - Wikipedia [en.wikipedia.org]
- 5. Guaifenesin | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 6. What is the mechanism of Guaifenesin? [synapse.patsnap.com]
- 7. Guaifenesin | Definition, Interactions & Side Effects - Lesson | Study.com [study.com]
- 8. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol
Abstract and Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1][2][3] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][4][5] This application note provides a detailed, field-proven protocol for the synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol, a valuable chemical intermediate. This synthesis serves as an exemplary case for the selective mono-alkylation of a diol, a common challenge in multi-step organic synthesis.
The strategic choice of propane-1,3-diol and 2-methoxybenzyl chloride as starting materials allows for a demonstration of key principles of the Williamson synthesis. We will explore the causality behind reagent selection, the critical role of reaction conditions, and the rationale for the purification strategy. This document is designed to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology, grounded in established chemical principles.
Mechanistic Rationale and Strategic Considerations
The synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol is achieved by reacting the mono-alkoxide of propane-1,3-diol with 2-methoxybenzyl chloride. The reaction's success hinges on understanding and controlling the underlying SN2 mechanism.
Core Mechanism: The reaction is initiated by the deprotonation of an alcohol using a strong base to form a potent alkoxide nucleophile.[6][7] This nucleophile then attacks the electrophilic carbon of the alkyl halide in a concerted, backside attack, displacing the halide leaving group and forming the ether linkage.[1][5]
Strategic Reactant Selection: For the synthesis of an unsymmetrical ether like the target molecule, there are two theoretical disconnection approaches. The chosen strategy—reacting the alkoxide of propane-1,3-diol with 2-methoxybenzyl chloride—is superior for several reasons:
-
Minimizing Side Reactions: The electrophile, 2-methoxybenzyl chloride, is a primary halide. Primary halides are ideal substrates for SN2 reactions as they are sterically unhindered, which minimizes the competing E2 elimination pathway that becomes significant with secondary and tertiary halides.[2][4][5]
-
Controlling Selectivity: By using an excess of propane-1,3-diol relative to the base and alkyl halide, we statistically favor the formation of the mono-alkoxide and, consequently, the desired mono-ether product over the di-substituted byproduct.
Diagram of the Reaction Mechanism: The following diagram illustrates the two-step process: in-situ formation of the alkoxide followed by the SN2 displacement.
Caption: Reaction mechanism for the synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol on a laboratory scale. All operations involving sodium hydride must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 0.44 g | 11.0 | 1.1 |
| Propane-1,3-diol | 504-63-2 | 76.09 | 2.28 g (2.16 mL) | 30.0 | 3.0 |
| 2-Methoxybenzyl chloride | 611-15-4 | 156.61 | 1.57 g (1.34 mL) | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~150 mL | - | - |
| Saturated NH₄Cl (aq) | 600-57-7 | - | ~50 mL | - | - |
| Brine (Saturated NaCl aq) | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - | - |
Safety and Handling
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid.[8] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[9] Handle exclusively in a glovebox or under a robust inert atmosphere. Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.
-
2-Methoxybenzyl chloride: A lachrymator and skin irritant. Handle in a chemical fume hood.
-
Anhydrous Solvents: Ensure all solvents are truly anhydrous to prevent violent quenching of sodium hydride.
Step-by-Step Synthesis Procedure
-
Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.
-
Alkoxide Formation:
-
To the flask, add anhydrous THF (30 mL) followed by propane-1,3-diol (2.16 mL, 30.0 mmol).
-
Begin stirring and cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure the reaction is well-vented through the inert gas line (e.g., via an oil bubbler).
-
After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
SN2 Reaction:
-
Re-cool the reaction mixture to 0 °C.
-
In a separate vial, dissolve 2-methoxybenzyl chloride (1.34 mL, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the 2-methoxybenzyl chloride solution dropwise to the stirred alkoxide slurry over 20 minutes via an addition funnel or syringe pump.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to neutralize any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective at separating the product from the excess propane-1,3-diol and any di-ether byproduct.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield 3-(2-Methoxybenzyloxy)propan-1-ol as a clear oil.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
1H and 13C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., O-H stretch around 3400 cm⁻¹, C-O ether stretch around 1100 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (196.24 g/mol ).[10]
Experimental Workflow and Data Management
A streamlined workflow is essential for reproducibility and efficiency.
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results:
| Parameter | Expected Outcome |
|---|---|
| Product Appearance | Colorless to pale yellow oil |
| Theoretical Yield | 1.96 g (based on 10.0 mmol of 2-methoxybenzyl chloride) |
| Typical Experimental Yield | 65-85% |
| Purity (post-chromatography) | >95% by NMR |
References
-
Williamson Ether Synthesis: Mechanism, Steps & Example. (n.d.). Vedantu. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]
-
9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Sodium hydride. (n.d.). Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]
-
Synthesis of p-methoxybenzyl ether. (n.d.). PrepChem.com. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Sodium Hydride Safety and Handling SOP. (2012, December 14). Scribd. Retrieved from [Link]
-
Experiment 12: The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Williamson ether synthesis. (2021, October 23). Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]
-
Sodium hydride. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). St. Norbert College. Retrieved from [Link]
-
(R)-3-[(Benzyloxy)methoxy]-2-phenylpropan-1-ol. (n.d.). SpectraBase. Retrieved from [Link]
-
9.5. Williamson ether synthesis. (n.d.). Lumen Learning. Retrieved from [Link]
-
3-(2-Methoxyphenoxy)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]
- DE19815634A1 - Process for the preparation of 3-methoxy-1-propanol. (n.d.). Google Patents.
- CA2268226A1 - Process for preparing 3-methoxy-1-propanol. (n.d.). Google Patents.
-
1-Propanol, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
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- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 9. scribd.com [scribd.com]
- 10. 3-(2-METHOXYBENZYLOXY)PROPAN-1-OL | 188879-03-0 [m.chemicalbook.com]
Application Note: Precision Oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol
Topic: Reaction conditions for oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol Content Type: Application Notes and Protocols
Introduction & Strategic Analysis
The oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol presents a classic chemoselectivity challenge in organic synthesis.[1] The molecule contains a primary alcohol targeted for oxidation and a 2-methoxybenzyl (2-MBn) ether protecting group.[1] While benzyl ethers are generally robust, the ortho-methoxy substituent increases the electron density of the aromatic ring, making the benzylic position more susceptible to oxidative cleavage (via Single Electron Transfer mechanisms) or acidic hydrolysis compared to unsubstituted benzyl ethers.
This guide provides validated protocols for two distinct transformations:
-
Selective Oxidation to the Aldehyde: 3-(2-Methoxybenzyloxy)propanal.[1]
-
Full Oxidation to the Carboxylic Acid: 3-(2-Methoxybenzyloxy)propanoic acid.[1]
Key Mechanistic Constraints:
-
Acid Sensitivity: The electron-donating methoxy group stabilizes the oxocarbenium intermediate, rendering the ether linkage slightly more acid-labile than standard benzyl ethers. Strongly acidic oxidants (e.g., Jones Reagent) should be avoided to prevent deprotection.
-
Over-oxidation: The aldehyde intermediate is unhindered and prone to hydrate formation, leading to rapid over-oxidation if oxidant stoichiometry is not strictly controlled.
Method A: Synthesis of the Aldehyde
Target: 3-(2-Methoxybenzyloxy)propanal Recommended Protocol: Swern Oxidation[1]
Rationale
The Swern oxidation is the method of choice for small-to-medium scale synthesis (up to 50g).[1] It proceeds under non-aqueous, basic conditions, ensuring the complete preservation of the acid-sensitive 2-methoxybenzyl ether. Unlike metal-based oxidants (PCC/PDC), the workup is simple and avoids chromium waste.
Experimental Protocol
Reagents:
-
Substrate: 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv)
-
Dimethyl Sulfoxide (DMSO) (2.4 equiv)
-
Triethylamine (Et3N) (5.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM (5 mL/mmol substrate). Cool the solution to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add DMSO (2.4 equiv) dropwise over 15 minutes. Critical: Control addition rate to maintain internal temperature below -60 °C. Evolution of gas (CO/CO2) may occur.[1] Stir for 15 minutes at -78 °C to form the chlorosulfonium intermediate.
-
Substrate Addition: Add a solution of 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv) in minimal DCM dropwise. Stir for 45 minutes at -78 °C. The mixture will likely become cloudy.
-
Base Quench: Add Et3N (5.0 equiv) dropwise. The reaction mixture will turn into a thick white suspension (Et3N·HCl salts).
-
Warming: Allow the reaction to warm to 0 °C over 30 minutes. The solution typically clears or turns light yellow.
-
Workup: Quench with saturated aqueous NH4Cl. Extract with DCM (3x). Wash combined organics with water, then brine.[2] Dry over Na2SO4 and concentrate in vacuo.
-
Note: The aldehyde is stable but should be stored under inert atmosphere at -20 °C to prevent aerobic oxidation to the acid.
-
Troubleshooting:
-
Low Yield: Often due to insufficient cooling during DMSO addition (Pummerer rearrangement side reaction).
-
Stench: The byproduct dimethyl sulfide (DMS) is malodorous.[3] Treat all glassware and waste with dilute bleach (NaOCl) to oxidize DMS to odorless DMSO/sulfone before disposal.
Method B: Synthesis of the Carboxylic Acid
Target: 3-(2-Methoxybenzyloxy)propanoic acid Recommended Protocol: TEMPO-Mediated Oxidation (Zhao Modification)[1]
Rationale
Direct oxidation to the acid is best achieved using a catalytic TEMPO system with Sodium Chlorite (NaClO2) as the terminal oxidant. This method (Zhao modification of the Anelli oxidation) avoids the use of strong acids (like Jones reagent) and prevents the chlorination side-reactions sometimes seen with high-concentration bleach. It operates at mild pH (6.5–7.0), perfectly preserving the 2-MBn ether.[1]
Experimental Protocol
Reagents:
-
Substrate: 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv)[1]
-
TEMPO (0.05 equiv / 5 mol%)
-
Sodium Chlorite (NaClO2) (2.0 equiv) - Technical grade is usually 80% pure; adjust mass accordingly.[1]
-
Sodium Hypochlorite (NaOCl, bleach) (0.02 equiv / 2 mol%) - Initiator.
-
Buffer: 0.67 M Sodium Phosphate buffer (pH 6.7)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate (1.0 equiv) in MeCN (3 mL/mmol) and Phosphate Buffer (3 mL/mmol). Add TEMPO (5 mol%). Heat the mixture to 35 °C .
-
Oxidant Feed: Prepare a solution of NaClO2 (2.0 equiv) in water. Simultaneously, strictly control the addition of the catalytic NaOCl (bleach) initiator.
-
Process Tip: Add the NaClO2 solution dropwise over 1 hour. The reaction is exothermic; monitor internal temperature.[4]
-
-
Reaction Monitoring: The color typically changes from orange (TEMPO) to yellow. Monitor by TLC or HPLC.[1] The intermediate aldehyde appears first and is subsequently converted to the acid.
-
Quench: Cool to 0 °C. Add aqueous Na2SO3 (sodium sulfite) solution dropwise to destroy excess oxidant. The yellow color should fade.
-
Isolation: Acidify carefully with 1M HCl to pH ~3-4 (do not go lower to protect the ether). Extract with Ethyl Acetate (3x).
-
Purification: The crude acid can often be purified by base/acid extraction (extract into sat. NaHCO3, wash organic layer, re-acidify aqueous layer, extract back into EtOAc) or silica gel chromatography (DCM/MeOH/AcOH).
Comparative Data & Visuals
Table 1: Oxidation Method Comparison
| Feature | Swern Oxidation | TEMPO / NaClO2 | Jones Oxidation |
| Primary Product | Aldehyde | Carboxylic Acid | Carboxylic Acid |
| Reagent Cost | Low | Medium | Low |
| Green Score | Low (Atom economy, DMS odor) | High (Water-based, catalytic) | Very Low (Cr(VI) toxicity) |
| Ether Stability | Excellent (Basic conditions) | Excellent (Buffered pH 6-7) | Risk (Strongly acidic) |
| Scalability | Difficult >100g (Cryogenic) | Excellent (0 °C to RT) | Moderate (Exothermic) |
Reaction Workflow (Graphviz)
Caption: Divergent oxidation pathways for selective aldehyde or carboxylic acid synthesis.
References
-
Swern Oxidation Mechanism & Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[3] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.
-
TEMPO/NaClO2 (Zhao Modification) Protocol: Zhao, M.; Li, J.; Mano, E.; Song, Z.; Tschaen, D. M. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry1999 , 64, 2564–2566.
- Stability of Benzyl Ethers: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reference for PMB/Benzyl ether stability).
-
Anelli Oxidation (TEMPO/Bleach for Aldehydes): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids." Journal of Organic Chemistry1987 , 52, 2559–2562.
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- 1. (R)-2-Acetylamino-3-methoxy-propionic acid synthesis - chemicalbook [chemicalbook.com]
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- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
Application Note: 3-(2-Methoxybenzyloxy)propan-1-ol as a Strategic Linker Precursor
The following Application Note and Protocol Guide details the strategic use of 3-(2-Methoxybenzyloxy)propan-1-ol in medicinal chemistry.
Abstract & Strategic Rationale
In the design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) , the linker is not merely a connector but a critical determinant of physicochemical properties, permeability, and ternary complex stability.
3-(2-Methoxybenzyloxy)propan-1-ol serves as a high-value monoprotected spacer . Structurally, it consists of a 3-carbon alkyl chain (propanol) capped with a 2-methoxybenzyl (2-MB) ether. Unlike the ubiquitous 4-methoxybenzyl (PMB) group, the 2-MB isomer offers a unique "Goldilocks" stability profile:
-
Acid Stability: More stable to acidic conditions than PMB, preventing premature cleavage during intermediate acidic steps (e.g., Boc removal).
-
Oxidative Lability: Cleavable under specific oxidative conditions (e.g., DDQ, CAN), allowing for orthogonal deprotection in the presence of benzyl (Bn) ethers or esters.
This guide outlines the use of this molecule as a building block to construct precise, heterobifunctional alkyl linkers.
Chemical Properties & Design Logic
Structural Analysis
-
Alkyl Spacer (C3): The propyl chain provides a short, hydrophobic separation (approx. 4–5 Å), ideal for rigidifying linkers or fine-tuning the distance between E3 ligase and Target Protein ligands.
-
2-Methoxybenzyl (2-MB) Cap:
-
Acts as a temporary protecting group for one hydroxyl, allowing selective functionalization of the free alcohol.
-
Can serve as a permanent lipophilic cap if the ether linkage improves metabolic stability or solubility compared to a free hydroxyl.
-
Stability Matrix (Orthogonality)
The utility of 2-MB lies in its differential stability compared to other common protecting groups.
| Condition | 4-MB (PMB) | 2-MB (Target) | Benzyl (Bn) |
| TFA (Dilute) | Labile (Fast) | Stable / Slow | Stable |
| DDQ (Oxidation) | Labile (Fast) | Labile (Moderate) | Stable |
| H₂ / Pd/C | Labile | Labile | Labile |
| Base (NaOH) | Stable | Stable | Stable |
Key Insight: Use 3-(2-Methoxybenzyloxy)propan-1-ol when your synthetic route requires exposure to mild acids (which would kill PMB) but you still need a group removable by oxidation (leaving Bn intact).
Application Workflows
Synthesis of Heterobifunctional PROTAC Linkers
The most common workflow involves attaching "Ligand A" to the free alcohol, deprotecting the 2-MB group, and then attaching "Ligand B".
Figure 1: Step-wise synthesis of a PROTAC using 3-(2-Methoxybenzyloxy)propan-1-ol as a linker precursor.
Experimental Protocols
Protocol A: Mitsunobu Coupling (Ligand Attachment)
Use this protocol to attach the free hydroxyl of the linker to a phenol or acidic NH-heterocycle on your Ligand.
Reagents:
-
3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv)
-
Target Ligand (Phenol/Imide) (1.0–1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Procedure:
-
Dissolution: Dissolve the Linker (1.0 equiv), Target Ligand, and
in anhydrous THF (0.1 M) under an inert atmosphere ( or Ar). -
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Add DIAD dropwise over 10–15 minutes. Note: The solution will turn yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LCMS.
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with
:Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid. -
Purification: Purify the filtrate via silica gel flash chromatography.
Protocol B: Oxidative Deprotection of 2-MB Group
Use this protocol to reveal the second hydroxyl group after the first coupling.
Reagents:
-
Substrate (Intermediate A)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ ) (1.2–1.5 equiv)
-
Solvent: DCM:Water (18:1 v/v) or DCM:pH 7 Buffer
Procedure:
-
Preparation: Dissolve the substrate in DCM (0.05 M). Add water (5% v/v) to the mixture. Water is essential as the nucleophile to form the alcohol.
-
Oxidation: Add DDQ (1.2 equiv) in one portion. The mixture will turn deep green/brown.
-
Monitoring: Stir vigorously at room temperature. Reaction typically completes in 1–4 hours.
-
QC Check: The 2-MB group is slightly slower to cleave than PMB. If reaction stalls, add 0.5 equiv more DDQ.
-
-
Quenching: Quench by adding saturated aqueous
and saturated aqueous Sodium Thiosulfate ( ) to reduce excess DDQ. -
Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The byproduct is 2-methoxybenzaldehyde. Remove via column chromatography.
Protocol C: Activation of Linker (Tosylation)
Convert the newly revealed alcohol into a leaving group for the final coupling.
Reagents:
-
Deprotected Alcohol (Intermediate B)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)
-
Triethylamine (
) (2.0 equiv) or Pyridine -
DMAP (0.1 equiv)
-
Solvent: DCM[1]
Procedure:
-
Mix: Dissolve alcohol in DCM (0.1 M). Add
and DMAP. -
Add: Cool to 0 °C and add TsCl portion-wise.
-
Stir: Warm to RT and stir for 2–6 hours.
-
Workup: Wash with 1M HCl (to remove amine), then saturated
. Dry and concentrate. -
Usage: The resulting tosylate is ready for nucleophilic attack by the second Ligand (e.g., using
in DMF).
QC & Characterization Data
When validating the structure of intermediates, look for these diagnostic NMR signals:
| Moiety | 1H NMR Signal (approx. ppm, CDCl3) | Multiplicity |
| Ar-OMe | 3.80 – 3.85 | Singlet (3H) |
| Benzylic CH2 | 4.50 – 4.60 | Singlet (2H) |
| Propyl CH2 (Internal) | 1.80 – 1.95 | Quintet (2H) |
| Propyl CH2-O | 3.50 – 3.70 | Triplet/Multiplet (4H) |
| Aromatic (2-MB) | 6.80 – 7.40 | Multiplet (4H) |
Troubleshooting Note: If the 2-MB cleavage (Protocol B) is low yielding, ensure the solvent system is "wet" (contains water). Anhydrous DDQ oxidation will fail or produce side products.
References
-
BOC Sciences. 3-(2-Methoxybenzyloxy)propan-1-ol Product Entry. Accessed Oct 2023.
-
Organic Chemistry Portal. PMB and Benzyl Ether Deprotection Strategies.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13629100: 3-(2-Methoxyphenoxy)propan-1-ol (Structural Analog Reference).
-
RSC Advances. Orthogonal protection of alcohols using substituted benzyl ethers.
Sources
Application Note: Selective Oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol to 3-(2-Methoxybenzyloxy)propanal
Executive Summary
This application note details the optimized protocols for the oxidation of 3-(2-Methoxybenzyloxy)propan-1-ol (Substrate 1 ) to its corresponding aldehyde, 3-(2-Methoxybenzyloxy)propanal (Product 2 ). This transformation is a critical step in the synthesis of PROTAC® linkers and fragment-based drug discovery (FBDD) handles, where the aldehyde serves as a "warhead" for reductive amination or Wittig olefination.
We present three distinct methodologies tailored to specific scale and throughput requirements:
-
Swern Oxidation: The gold standard for small-scale, high-precision synthesis.
-
Dess-Martin Periodinane (DMP): The preferred method for high-throughput medicinal chemistry (HTS).
-
TEMPO/NaOCl (Anelli): A scalable, green chemistry approach for gram-to-kilogram batches.
Chemical Context & Challenges[1]
The substrate contains a benzyl ether linkage and an electron-rich aromatic ring (2-methoxy substitution). While benzyl ethers are generally robust, the 2-methoxy group increases the electron density of the aromatic ring, making it potentially susceptible to electrophilic aromatic substitution or over-oxidation under harsh conditions (e.g., Jones reagent). Furthermore, aliphatic aldehydes containing ether linkages are prone to polymerization and hydration upon prolonged exposure to silica gel.
Reaction Scheme
Substrate (1): 3-(2-Methoxybenzyloxy)propan-1-ol Product (2): 3-(2-Methoxybenzyloxy)propanal
Method Selection Guide
Figure 1: Decision tree for selecting the appropriate oxidation protocol based on scale and resource availability.
Method A: Swern Oxidation (Standard Protocol)
Best for: Small scale (<1g), preserving optical purity (if applicable), and ensuring no over-oxidation.
Mechanism & Logic
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a chloro-sulfonium intermediate.[1][2][3][4] This intermediate reacts with the alcohol at -78°C to form an alkoxysulfonium ion.[1] Subsequent addition of a base (Triethylamine) triggers an intramolecular elimination, releasing dimethyl sulfide (DMS) and the aldehyde.
Critical Control Point: The temperature must be maintained at -78°C during the activation and alcohol addition steps to prevent the formation of the Pummerer rearrangement byproduct (methylthiomethyl ether).
Protocol
Reagents:
-
Oxalyl chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
Triethylamine (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Activation: To a flame-dried round-bottom flask under nitrogen, add anhydrous DCM (0.2 M relative to substrate) and oxalyl chloride (1.5 equiv). Cool to -78°C (dry ice/acetone bath).
-
DMSO Addition: Add DMSO (3.0 equiv) dropwise via syringe. Caution: Gas evolution (CO/CO2).[5] Maintain temp < -60°C. Stir for 15 minutes.
-
Substrate Addition: Dissolve 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv) in a minimum volume of DCM. Add dropwise to the reaction mixture at -78°C. Stir for 45 minutes.
-
Elimination: Add Triethylamine (5.0 equiv) dropwise. The reaction will turn cloudy/white. Stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to 0°C over 30 minutes.
-
Quench: Quench with saturated aqueous NH₄Cl or phosphate buffer (pH 7).
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate in vacuo (bath temp < 30°C).
Method B: Dess-Martin Periodinane (DMP)
Best for: High-throughput synthesis, parallel chemistry, and avoiding the foul smell of Swern reagents.
Mechanism & Logic
DMP is a hypervalent iodine(V) reagent.[6] It coordinates the alcohol oxygen, displacing an acetate ligand.[7] The resulting periodinane intermediate undergoes disproportionation to release the aldehyde and an iodinane byproduct.
Safety Note: DMP can be shock-sensitive and explosive if heated under confinement. Do not heat above 40°C.
Protocol
Reagents:
-
Dess-Martin Periodinane (1.2 equiv)
-
NaHCO₃ (2.0 equiv, optional buffer)
-
DCM (wet DCM accelerates the reaction)
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv) in DCM (0.1 M).
-
Buffer (Recommended): Add solid NaHCO₃ (2.0 equiv). Logic: This neutralizes the acetic acid byproduct, protecting the acid-sensitive benzyl ether linkage.
-
Oxidation: Add DMP (1.2 equiv) in one portion at 0°C. Allow to warm to room temperature.
-
Monitoring: Stir for 1–2 hours. Monitor by TLC (stain with Anisaldehyde; aldehyde usually runs higher than alcohol).
-
Quench (Critical): Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Stir vigorously for 15 minutes until the biphasic mixture becomes clear (hydrolysis of unreacted iodine species).
-
Workup: Extract with DCM. Wash with brine, dry over MgSO₄, and concentrate.
Method C: TEMPO/NaOCl (Anelli Oxidation)
Best for: Scale-up (>5g), green chemistry requirements, and cost reduction.
Mechanism & Logic
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic oxidant.[8][9][10] It is oxidized by NaOCl (bleach) to the N-oxoammonium species, which oxidizes the alcohol. KBr acts as a co-catalyst to accelerate the regeneration of the active oxidant.
Protocol
Reagents:
-
TEMPO (0.01 equiv / 1 mol%)
-
KBr (0.1 equiv / 10 mol%)
-
NaOCl (1.1 equiv, commercial bleach, pH adjusted to 8.6-9.5 with NaHCO₃)
-
DCM/Water (1:1 biphasic mixture)
Step-by-Step:
-
Solution A: Dissolve 3-(2-Methoxybenzyloxy)propan-1-ol (1.0 equiv) and TEMPO (0.01 equiv) in DCM. Cool to 0°C.
-
Solution B: Dissolve KBr (0.1 equiv) in water. Add to Solution A.
-
Oxidant Addition: Slowly add aqueous NaOCl (1.1 equiv) buffered with NaHCO₃ to the vigorously stirring biphasic mixture at 0°C. Rate Control: Maintain internal temp < 10°C to prevent over-oxidation to carboxylic acid.
-
Completion: Reaction is typically complete in 15–30 minutes.
-
Quench: Add aqueous Na₂S₂O₃ to quench excess bleach (check with starch-iodide paper; should remain white).
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine and dry.
Purification & Stability (Crucial)
Aldehydes derived from PEG-like or ether-linked alcohols are prone to decomposition on silica gel due to the acidic nature of silanols.
Comparative Data: Purification Methods
| Method | Purity | Yield | Stability Risk | Recommendation |
| Distillation | High | Moderate | High (Thermal) | Not recommended (high BP). |
| Standard Silica | High | Low-Mod | High (Acidic) | Avoid if possible. |
| Neutralized Silica | High | High | Low | Recommended. Pre-treat silica with 1% Et3N/Hexane. |
| Bisulfite Adduct | Very High | High | Low | Best for storage/shipping. |
Recommended Purification Protocol (Flash Chromatography)
-
Slurry: Prepare silica gel slurry using 1% Triethylamine in Hexanes/Ethyl Acetate.
-
Elution: Elute rapidly using a gradient of Hexanes:Ethyl Acetate (typically 9:1 to 7:3).
-
Storage: Store the purified aldehyde under Argon at -20°C. For long-term storage (>1 week), convert to the sodium bisulfite adduct.
Mechanistic Visualization
The following diagram illustrates the critical pathway for the Swern oxidation, highlighting the temperature-sensitive intermediate.
Figure 2: Mechanistic pathway of Swern Oxidation. Note the critical divergence to the Pummerer product if temperature control fails.
References
-
Swern Oxidation: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[2][5] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.
-
Dess-Martin Periodinane: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[11][12] J. Org.[13][6][11] Chem.1983 , 48, 4155–4156.[11]
-
TEMPO Oxidation (Anelli): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes... mediated by TEMPO." J. Org.[13][8][11] Chem.1987 , 52, 2559–2562.
-
Aldehyde Purification on Silica: "Purification of unstable aldehydes." Common Organic Chemistry Protocols.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. TEMPO [organic-chemistry.org]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
Troubleshooting & Optimization
Stability of 3-(2-Methoxybenzyloxy)propan-1-ol under acidic conditions
Technical Support Guide: Stability of 3-(2-Methoxybenzyloxy)propan-1-ol Under Acidic Conditions
Executive Summary
This guide addresses the stability profile of 3-(2-Methoxybenzyloxy)propan-1-ol (hereafter referred to as 3-MBP ).
The Core Issue: The 2-methoxybenzyl ether linkage in 3-MBP is an acid-labile protecting group . While it offers greater stability than trityl groups, it is significantly more labile than unsubstituted benzyl ethers due to the electron-donating effect of the ortho-methoxy substituent.
Key Takeaway: 3-MBP is unstable in strong acidic environments (pH < 4) and Lewis acidic conditions. Exposure to reagents like Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), or even acidic silica gel can trigger premature deprotection, yielding 1,3-propanediol and 2-methoxybenzyl alcohol (or its polymerization byproducts).
Module 1: Diagnostic Hub – Identifying Degradation
Use this module to confirm if your experimental issues are related to acid instability.
Symptom Matrix
| Observation | Probable Cause | Confirmation Test |
| Loss of Starting Material | Acid-catalyzed hydrolysis of the ether linkage.[1][2] | TLC/LC-MS: Look for 1,3-propanediol (polar) and 2-methoxybenzyl alcohol . |
| New "Non-Polar" Spot | Polymerization of the 2-methoxybenzyl carbocation after cleavage. | 1H NMR: Disappearance of the benzylic singlet (~4.5 ppm) and o-OMe singlet (~3.8 ppm). |
| Yield Loss on Silica | Acidity of silica gel cleaving the ether during purification. | Run 2D TLC: Spot, wait 10 mins, elute. If the spot streaks or splits, the silica is degrading it. |
| Transient Color Change | Formation of the stabilized oxocarbenium ion (often orange/red). | Quench with base immediately. If color fades but product is gone, cleavage occurred. |
Diagnostic Flowchart
Figure 1: Decision tree for diagnosing stability issues related to 3-MBP.
Module 2: Mechanistic Deep Dive
Understanding why 3-MBP degrades allows you to predict its behavior in novel conditions.
The Ortho-Methoxy Effect
Unlike a standard benzyl ether, the 2-methoxy group on the aromatic ring acts as an internal activator.
-
Protonation: The ether oxygen is protonated by acid (
). -
Cleavage: The C-O bond breaks. This is rate-limiting.
-
Stabilization: The resulting carbocation at the benzylic position is stabilized by the electron-donating methoxy group (via resonance and inductive effects), lowering the activation energy for cleavage compared to a plain benzyl ether.
Relative Acid Stability Scale:
Note: While p-methoxy (PMB) is classically the most labile, the o-methoxy (2-MB) is similarly unstable to acid but may exhibit slightly different kinetics due to steric hindrance near the coordination site.
Degradation Pathway
Figure 2: Acid-catalyzed hydrolysis mechanism of the 2-methoxybenzyl ether linkage.
Module 3: Troubleshooting Protocols
Scenario A: "My product degrades on the HPLC column."
Cause: Standard HPLC mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) . The combination of strong acid (TFA, pKa ~0) and high pressure can hydrolyze the ether on-column. Protocol:
-
Switch Modifier: Replace TFA with 0.1% Formic Acid (weaker acid) or Ammonium Acetate (neutral buffer).
-
Verify: Inject a fresh sample. If the "impurity" peak disappears and the main peak area increases, the degradation was artifactual (occurring inside the instrument).
Scenario B: "I lost the benzyl group during workup."
Cause: Aqueous workups can become acidic, especially if the reaction involved acid chlorides or anhydrides. Protocol:
-
Quench: Always quench reactions into a saturated NaHCO₃ solution or a phosphate buffer (pH 7.4).
-
Monitor: Check the pH of the aqueous layer before separation. It must be > 6.
-
Avoid: Do not use 1M HCl to break emulsions. Use brine or filtration through Celite.
Scenario C: "Yield is low after silica gel chromatography."
Cause: Commercial silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). Protocol:
-
Pre-treat Silica: Slurry the silica gel in your eluent containing 1% Triethylamine (TEA) before loading the column.
-
Eluent: Maintain 0.5% TEA in the mobile phase throughout the run to neutralize acidic sites.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use TFA to remove a Boc group elsewhere in the molecule while keeping the 3-MBP intact?
-
Answer: High Risk. TFA will likely cleave the 2-methoxybenzyl ether along with the Boc group.
-
Solution: Use a kinetic differentiation strategy. Cool the reaction to 0°C and monitor strictly by TLC. Alternatively, consider using milder conditions like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with careful buffering, though selectivity is difficult. If possible, switch the Boc group to Fmoc (base-labile) to ensure orthogonality.
Q2: Is 3-MBP stable to Jones Reagent (Chromic Acid)?
-
Answer: No. Jones reagent is strongly acidic (sulfuric acid based) and oxidative. It will rapidly cleave the ether via acid hydrolysis and potentially oxidize the resulting alcohol.
Q3: How does it compare to the para-isomer (PMB)?
-
Answer: Both are acid-labile. However, the ortho-methoxy group (in 3-MBP) introduces steric hindrance that can make it slightly more resistant to certain Lewis acids compared to PMB, but for practical purposes in strong Brønsted acids (HCl, TFA), treat them as equally unstable.
Q4: Can I store 3-MBP in chloroform (CDCl₃) for NMR?
-
Answer: Caution required. Chloroform slowly decomposes to form HCl (phosgene pathway) upon exposure to light/air. Old CDCl₃ can be acidic enough to degrade 3-MBP.
-
Fix: Filter CDCl₃ through basic alumina before use or use CDCl₃ stabilized with silver foil/base.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter 2: Protection for the Hydroxyl Group, Ethers).[3][4]
-
Palladino, P.; Stetsenko, D. A. "Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol."[2] Org.[2][5] Lett.2012 , 14, 6346–6349. (Demonstrates the lability of electron-rich benzyl ethers to acid).
-
Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. "On the Selectivity of Deprotection of Benzyl, MPM (4-Methoxybenzyl), and DMPM (3,4-Dimethoxybenzyl) Protecting Groups for Hydroxy Functions." Tetrahedron1986 , 42, 3021–3028.
Sources
Handling moisture sensitivity during 3-(2-Methoxybenzyloxy)propan-1-ol synthesis
Technical Support Center: Synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol. This guide is designed to provide in-depth, practical advice to navigate the challenges associated with this procedure, with a specific focus on managing its critical moisture sensitivity. Our goal is to equip you with the expertise to not only execute the synthesis successfully but also to troubleshoot common issues with a deep understanding of the underlying chemical principles.
Overview of the Synthesis: A Williamson Ether Approach
The synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol is typically achieved via a Williamson ether synthesis. This reliable and versatile method involves two primary steps:
-
Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of propane-1,3-diol, forming a nucleophilic alkoxide intermediate. Sodium hydride (NaH) is a common and highly effective base for this transformation because its reaction with the alcohol is irreversible, as the gaseous hydrogen (H₂) byproduct leaves the reaction mixture.[1][2]
-
Nucleophilic Substitution (Sₙ2): The resulting alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methoxybenzyl chloride (or bromide), displacing the halide leaving group to form the desired ether product.[1][3]
This reaction is highly sensitive to steric hindrance; therefore, it works best with primary alkyl halides like 2-methoxybenzyl chloride.[4][5][6] The use of a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is crucial to solvate the alkoxide without interfering with its nucleophilicity.[1][5]
Reaction Pathway Diagram
Caption: The two-step Williamson ether synthesis pathway.
Troubleshooting Guide: Moisture-Related Complications (Q&A)
Moisture is the primary antagonist in this synthesis. Even trace amounts of water can significantly impact your yield and purity. This section addresses specific problems you may encounter.
Question 1: My reaction yield is extremely low, or I recovered only my starting material. What went wrong?
Answer: This is the most common symptom of moisture contamination. The culprit is the reaction of your base, sodium hydride (NaH), with water.
-
Causality: Sodium hydride is a powerful, non-nucleophilic base that reacts violently and preferentially with water to form sodium hydroxide (NaOH) and hydrogen gas.[7][8] The pKa of water is ~15.7, while the pKa of an alcohol like propane-1,3-diol is ~16-18. NaH will react with the most acidic proton available, which is from water.
-
The Problem: The NaOH generated is a much weaker base than NaH and is often insufficient to fully deprotonate the propane-1,3-diol to form the required alkoxide nucleophile.[9] Without the alkoxide, the Sₙ2 reaction cannot proceed, and your starting materials will remain unreacted.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Did you use a freshly opened bottle of anhydrous solvent, or did you dry it yourself? Solvents like THF are hygroscopic and will absorb atmospheric moisture. See the protocols in Section 4 for rigorous solvent drying procedures.[10][11]
-
Check Reagent Quality: Propane-1,3-diol is also hygroscopic. If it is an old bottle, consider distilling it before use.
-
Ensure Glassware is Dry: All glassware must be rigorously dried. Oven-drying at >120°C overnight or flame-drying under vacuum immediately before use is essential.[10] Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Maintain Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas from start to finish to prevent atmospheric moisture from entering the system.[7][12][13]
-
Diagram of Moisture Interference
Caption: How water preferentially consumes NaH, halting the synthesis.
Question 2: The reaction starts (I see gas evolution), but then it seems to stop, and the yield is poor. Why?
Answer: This scenario suggests that you had enough NaH to overcome initial trace moisture and begin deprotonating the alcohol, but not enough to complete the reaction.
-
Causality: You are likely dealing with one of two issues:
-
Insufficient Base: You may have underestimated the amount of water in your system. A common practice is to use a slight excess of NaH (e.g., 1.1-1.2 equivalents) to account for minor impurities, but if your solvent or starting alcohol is significantly "wet," this excess will be consumed before all the alcohol is deprotonated.
-
Impure Sodium Hydride: NaH is often supplied as a 60% dispersion in mineral oil for safety.[7] The surface of the NaH can oxidize over time if handled improperly, reducing its activity.
-
-
Troubleshooting Steps:
-
Wash the NaH: To ensure maximum reactivity, the mineral oil can be washed away from the NaH dispersion. Under an inert atmosphere, wash the required amount of NaH dispersion with anhydrous hexane or pentane, allow the grey powder to settle, and carefully decant the solvent. This should be done immediately before use. Extreme caution is required as the dry, oil-free NaH powder is pyrophoric.[7]
-
Use More NaH: Empirically, you can try increasing the equivalents of NaH to 1.5 or even 2.0. However, this is a workaround, not a substitute for properly drying your reagents and solvents. A large excess of NaH can complicate the workup.
-
Monitor Gas Evolution: The reaction of NaH with the alcohol produces H₂ gas.[1] You should wait until all bubbling has ceased before adding the 2-methoxybenzyl chloride. This indicates that the deprotonation is complete.[1][5]
-
Question 3: I am observing side products in my final analysis. Could moisture be the cause?
Answer: While moisture's primary effect is to stop the reaction, it can indirectly lead to side products.
-
Causality: If water consumes some, but not all, of the NaH, you create a mixed-base system of NaH and NaOH. The NaOH can promote other reactions. Furthermore, if the deprotonation of propane-1,3-diol is incomplete, you have unreacted alkoxide and unreacted diol in the solution.
-
Potential Side Reactions:
-
Hydrolysis of Electrophile: The 2-methoxybenzyl chloride can be slowly hydrolyzed by any NaOH present to form 2-methoxybenzyl alcohol.
-
Double Alkylation: If excess NaH and 2-methoxybenzyl chloride are used relative to the diol, you might see the formation of 1,3-bis(2-methoxybenzyloxy)propane.
-
-
Troubleshooting Steps:
-
Stoichiometry Control: Use propane-1,3-diol as the limiting reagent if you want to avoid double alkylation. A slight excess of the diol can ensure all the benzyl chloride reacts.
-
Purification: Ensure your purification method (e.g., column chromatography) is robust enough to separate the desired mono-ether product from the starting diol, the bis-ether, and 2-methoxybenzyl alcohol.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is better, THF or DMF?
Both are excellent polar aprotic solvents for this reaction. THF is generally easier to make rigorously anhydrous.[11] DMF has a higher boiling point, which can be useful if higher reaction temperatures are needed, but it is more difficult to remove under vacuum. For this reaction, THF is typically preferred.
Q2: Can I use a different base, like NaOH or KOH?
While you can use NaOH or KOH, especially with a phase-transfer catalyst, they are less effective than NaH for this specific synthesis.[14][15] The equilibrium for deprotonation of an alcohol with NaOH/KOH is not as favorable as the irreversible reaction with NaH.[3] This can lead to lower yields and the presence of water from the aqueous base can cause side reactions. For a moisture-sensitive reaction, NaH is the superior choice.
Q3: How can I confirm my solvent is truly dry?
The gold standard is Karl Fischer titration, which can quantify water content down to the ppm level.[16] A common qualitative method for THF stills is the use of sodium and benzophenone as an indicator. When the solvent is anhydrous, a deep blue or purple color from the benzophenone ketyl radical will persist.[10][16][17]
Q4: What are the key safety precautions when working with Sodium Hydride (NaH)?
NaH requires careful handling.
-
It reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously.[7][8]
-
Always handle NaH in an inert atmosphere (glovebox or Schlenk line).[7][12]
-
Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and gloves.[7]
-
To quench residual NaH during the workup, cool the reaction mixture in an ice bath and slowly add a protic solvent like isopropanol or ethanol before adding water. Never add water directly to a reaction containing a large excess of NaH.
Key Experimental Protocols
Protocol 4.1: Drying Tetrahydrofuran (THF)
For highly moisture-sensitive reactions, solvent from a new, sealed bottle of anhydrous THF stored over molecular sieves should be used. If you need to dry it from a bulk source, a solvent still is recommended.
Method: Distillation from Sodium/Benzophenone [10][17]
-
Pre-drying: Add approximately 50 g of sodium wire or chunks to a 2 L round-bottom flask. Add 1 L of THF. Let this stand overnight to remove the bulk of the water.
-
Setup: Assemble a distillation apparatus. The still pot should be a three-neck flask equipped with a reflux condenser, a glass stopper, and an inlet for inert gas.
-
Indicator: Add ~1-2 g of benzophenone to the still pot.
-
Reflux: Under a gentle flow of nitrogen or argon, heat the mixture to reflux.
-
Observation: Initially, the solution may be colorless or yellow. As the THF becomes anhydrous, the sodium will react with the benzophenone to form the ketyl radical, and the solution will turn a deep blue or purple. This color indicates the solvent is dry and ready for collection.
-
Collection: Distill the required amount of dry THF directly into your reaction flask under an inert atmosphere immediately before use.
Table 1: Solvent Drying Agent Comparison
| Drying Agent | Method | Typical Residual H₂O (ppm) | Time Required | Notes |
| 3Å Molecular Sieves | Storage (20% m/v) | ~4 ppm | 3 days | Good for storing already dry solvents. Must be activated first.[10][11] |
| Activated Alumina | Column Pass | <10 ppm | Fast | Excellent for rapid, bulk drying before storage over sieves.[18] |
| Sodium/Benzophenone | Reflux/Distillation | <10 ppm (if blue) | Several hours | Removes water and peroxides. The "gold standard" for many applications.[11][16] |
Protocol 4.2: Synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol
Materials:
-
Sodium Hydride (60% dispersion in oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Propane-1,3-diol
-
2-Methoxybenzyl chloride
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with an inert gas inlet, a thermometer, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Under a positive flow of inert gas, add sodium hydride (1.1 eq) to the flask. Add anhydrous THF via cannula or syringe to create a slurry.
-
Deprotonation: Cool the slurry to 0 °C using an ice bath. Slowly add propane-1,3-diol (1.0 eq) dropwise via syringe. Hydrogen gas will evolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Continue stirring until gas evolution completely ceases (this may take 1-2 hours). This signals the complete formation of the alkoxide.[5]
-
Sₙ2 Reaction: Re-cool the mixture to 0 °C. Slowly add 2-methoxybenzyl chloride (1.05 eq) dropwise.
-
Heating: After the addition, heat the reaction mixture to a gentle reflux (or ~50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[5]
-
Workup: Cool the reaction to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of isopropanol to destroy any remaining NaH. Then, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
References
-
Williamson Ether Synthesis | SN2 Ether Formation + Traps. OrgoSolver. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis – Organic Chemistry II. KPU Pressbooks. [Link]
-
MATERIAL SAFETY DATA SHEET Sodium hydride, 60 % dispersion in mineral oil. Labort Fine Chem Pvt Ltd. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]
-
Sodium hydride, 60% dispersion in mineral oil - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
1 Phase Transfer Reactions. Scribd. [Link]
-
Best way to dry THF. Reddit. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]
-
Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. RSC Publishing. [Link]
-
Safely distilling THF? Sciencemadness Discussion Board. [Link]
-
What are other methods of drying THF without the use of sodium wire and benzophenone? ResearchGate. [Link]
-
Williamson Ether Synthesis question. Reddit. [Link]
-
Williamson Ether Synthesis Explained. V.Nimc. [Link]
-
Phase transfer catalysis : Theory and application. Slideshare. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Khan Academy [khanacademy.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. chemscience.com [chemscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. Sciencemadness Discussion Board - Safely distilling THF? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Definitive Guide to 1H NMR Analysis of 3-(2-Methoxybenzyloxy)propan-1-ol
Executive Summary & Application Context
3-(2-Methoxybenzyloxy)propan-1-ol is a bifunctional chemical intermediate frequently utilized in medicinal chemistry as a linker or a specialized protecting group derivative (an ortho-methoxybenzyl ether, or OMB). Unlike its more common para-isomer (PMB), the ortho-isomer offers unique acid-lability profiles and steric properties critical for specific drug delivery systems.
This guide provides a rigorous spectral analysis of this molecule, comparing its resolution in standard deuterated chloroform (
Theoretical Structural Fragmentation
To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments.
Fragment A: The Ortho-Methoxybenzyl System
-
Aromatic Ring (4H): Unlike the symmetric
pattern of para-substituted benzyl ethers, the ortho-substitution creates a complex 4-spin system ( ).-
H-3 and H-6 are magnetically distinct due to the proximity of the methoxy group.
-
H-3 (adjacent to OMe) is typically shielded (upfield).
-
-
Benzylic Methylene (
): Appears as a sharp singlet. -
Methoxy Group (
): A strong singlet, characteristic of aryl methyl ethers.
Fragment B: The Propyl Linker
-
Ether Methylene (
): Deshielded triplet. -
Central Methylene (
): Quintet (coupling to two adjacent methylenes). -
Alcohol Methylene (
): Deshielded triplet/multiplet.
Comparative Analysis: Solvent Performance
The choice of solvent dramatically alters the "performance" of the NMR analysis—specifically the resolution of the hydroxyl moiety and the aromatic definition.
Scenario A: Analysis in (Standard Protocol)
-
Performance: Excellent for backbone verification but poor for functional group confirmation.
-
Observation: The hydroxyl proton (
) undergoes rapid chemical exchange. It appears as a broad, integration-unreliable singlet often drifting between 1.5–2.5 ppm. -
Risk: Cannot definitively distinguish between a primary alcohol and a trace water impurity without
shake.
Scenario B: Analysis in (High-Resolution Protocol)
-
Performance: Superior for structural validation.
-
Observation: Hydrogen bonding with the solvent slows the exchange rate. The
proton couples with the adjacent methylene ( ), splitting into a distinct triplet . -
Verdict:
is the required solvent for certifying the terminal alcohol functionality.
Data Summary Table: Chemical Shift Assignments
| Proton Environment | Type | Multiplicity ( | ||
| Ar-H (Ring) | Multiplet | 6.85 – 7.40 | 6.90 – 7.35 | m (Complex) |
| Ar-CH₂-O | Singlet | 4.62 | 4.55 | s |
| -OCH₃ | Singlet | 3.85 | 3.80 | s |
| -CH₂-OH | Triplet | 3.75 | 3.55 | t ( |
| -O-CH₂- | Triplet | 3.68 | 3.50 | t ( |
| -CH₂- (Central) | Quintet | 1.85 | 1.72 | quin ( |
| -OH | Variable | ~2.1 (Broad s) | 4.45 | Triplet ( |
Note: Shifts are approximate relative to TMS (
).residual peak appears at 2.50 ppm; at 7.26 ppm.
Distinguishing Alternatives: Ortho vs. Para Isomers
A critical quality control step is ensuring the product is the ortho-isomer (OMB derivative) and not the para-isomer (PMB derivative).
-
The Ortho-Signature: Look for the Benzylic Methylene shift. In ortho-isomers, this singlet is typically deshielded by ~0.1–0.2 ppm compared to the para-isomer due to the steric twist and field effect of the adjacent methoxy group.
-
Aromatic Region:
-
Para: Two distinct doublets (symmetric).[1]
-
Ortho: Complex multiplet (asymmetric).
-
Experimental Protocols
A. Synthesis (Williamson Ether Strategy)
To generate the sample for analysis:
-
Setup: Flame-dry a 100 mL round-bottom flask under
. -
Reagents: Suspend Sodium Hydride (NaH, 60% in oil, 1.1 eq) in dry THF.
-
Addition: Add 1,3-propanediol (5.0 eq) at 0°C. (Excess diol prevents bis-alkylation).
-
Alkylation: Add 2-methoxybenzyl bromide (1.0 eq) dropwise. Warm to RT and stir for 4 hours.
-
Workup: Quench with
, extract with EtOAc, and wash with brine. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
B. NMR Sample Preparation[1][2][3]
-
Mass: Weigh 5–10 mg of the purified oil.
-
Solvent: Add 0.6 mL of
(for full characterization) or (for quick check). -
Filtration: If solid particulates exist, filter through a cotton plug into the NMR tube to prevent line broadening.
Visualization of Analytical Workflow
Figure 1: Analytical workflow for validating 3-(2-Methoxybenzyloxy)propan-1-ol, highlighting the critical solvent decision branch.
Figure 2: Logic tree for distinguishing the target Ortho-isomer from the Para-isomer alternative.
References
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for solvent effects and coupling constants).
-
BenchChem. A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. Link
-
Doc Brown's Chemistry. 1H NMR Spectrum of Propan-1-ol. (Reference for propyl chain shifts). Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Reference for residual solvent peaks). Link
Sources
Comparing 3-(2-Methoxybenzyloxy)propan-1-ol with benzyl alcohol derivatives
Executive Summary & Core Directive
This guide provides a technical comparison between 3-(2-Methoxybenzyloxy)propan-1-ol (hereafter referred to as OMB-Propanol ) and its primary structural analogs: 3-(Benzyloxy)propan-1-ol (Bn-Propanol) and 3-(4-Methoxybenzyloxy)propan-1-ol (PMB-Propanol).
The Core Distinction:
While standard benzyl (Bn) derivatives are robust and require harsh hydrogenolysis for removal, and para-methoxybenzyl (PMB) derivatives are designed for oxidative cleavage, the ortho-methoxy (OMB) variant offers a unique "Chelation-Assisted Lability." This allows for orthogonal deprotection strategies using Lewis acids (e.g.,
Physicochemical Profile & Structural Comparison
The following table contrasts the subject molecule with the industry-standard benzyl ether derivative.
| Feature | OMB-Propanol (Subject) | Bn-Propanol (Standard) | PMB-Propanol (Labile) |
| Structure | 2-MeO- | 4-MeO- | |
| CAS | 188879-03-0 | 4799-68-2 | 142328-xx-x (Analog) |
| Molecular Weight | 196.24 g/mol | 166.22 g/mol | 196.24 g/mol |
| LogP (Predicted) | ~1.3 (More Polar) | ~1.6 (Less Polar) | ~1.3 |
| H-Bond Acceptors | 3 (Ether + Methoxy + OH) | 2 (Ether + OH) | 3 |
| Boiling Point | ~135°C @ 0.5 mmHg (Est.) | 111-114°C @ 2 mmHg | ~140°C @ 0.5 mmHg |
| Primary Utility | Orthogonal Linker | Stable Spacer | Oxidative Linker |
Scientific Insight: The presence of the ortho-methoxy group in OMB-Propanol creates a steric and electronic environment that supports bidentate chelation . This is physically impossible in the para-isomer (PMB), creating a divergence in reactivity despite identical molecular weights.
Synthetic Utility: The Stability/Lability Spectrum
In drug development, the choice of linker precursor dictates the synthetic route. The diagram below illustrates the hierarchy of stability, demonstrating where OMB-Propanol fits into an orthogonal protection scheme.
Diagram 1: Relative Stability & Cleavage Conditions
Caption: Hierarchy of ether linker stability. OMB occupies a unique niche, allowing cleavage via Lewis Acid chelation (MgBr2) which spares standard Benzyl and PMB groups.
Experimental Protocols
As a self-validating system, the following protocols demonstrate the installation of the linker and its unique, selective removal.
Protocol A: Synthesis of OMB-Propanol (Linker Installation)
Objective: To synthesize the mono-protected linker from 1,3-propanediol.
-
Reagents: 1,3-Propanediol (5.0 equiv), Sodium Hydride (60% dispersion, 1.1 equiv), 2-Methoxybenzyl chloride (1.0 equiv), TBAI (cat.), THF (anhydrous).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Suspend NaH in THF at 0°C.
-
Add 1,3-Propanediol slowly (excess prevents bis-alkylation).
-
Stir for 30 min to generate the mono-alkoxide.
-
Add 2-Methoxybenzyl chloride and TBAI (tetrabutylammonium iodide).
-
Warm to reflux for 4–6 hours.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[1] -
Purification: Silica gel chromatography (Hexane:EtOAc 3:1).
-
Validation:
NMR should show the characteristic singlet for the benzylic at 4.6 ppm and the methoxy singlet at 3.8 ppm.
Protocol B: Chelation-Controlled Selective Deprotection
Objective: To remove the OMB group without affecting a PMB or Benzyl group elsewhere in the molecule.
-
Reagents:
(3.0 equiv), Nitromethane ( ) or DCM. -
Mechanism: The Magnesium ion coordinates between the ether oxygen and the ortho-methoxy oxygen, activating the benzylic C-O bond for cleavage by the bromide ion.
-
Procedure:
-
Dissolve the substrate in Nitromethane.
-
Add
in one portion. -
Stir at room temperature for 2–4 hours. (Note: PMB ethers react much slower under these specific Lewis Acid conditions due to lack of chelation).
-
-
Workup: Quench with 10% NaHCO3.
-
Result: Quantitative recovery of the free alcohol.
Mechanistic Analysis: The "Ortho" Effect
Why choose 3-(2-Methoxybenzyloxy)propan-1-ol over the cheaper Benzyl analog?
-
Orthogonality: In a molecule containing a simple benzyl ether (e.g., protecting a secondary alcohol) and an OMB ether (protecting the primary linker), you can remove the OMB group with
or while retaining the Benzyl group. -
Oxidative Cleavage: Like PMB, OMB can be cleaved with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). However, if the molecule contains electron-rich aromatics sensitive to oxidation, the Lewis Acid pathway (unique to OMB) becomes the superior choice.
Diagram 2: Chelation-Assisted Cleavage Mechanism
Caption: The 5-membered chelate ring formed by Mg(II) is specific to the Ortho-isomer, significantly lowering the activation energy for cleavage compared to Para-isomers.
References
-
Horita, K., et al. "On the selectivity of deprotection of benzyl, MPM (p-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups." Tetrahedron, 1986.[2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724795, 3-Benzyloxy-1-propanol." PubChem, 2023.[3]
- Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard reference for OMB/PMB stability profiles).
- Akiyama, T., et al. "Selective cleavage of p-methoxybenzyl ethers with MgBr2·OEt2." Tetrahedron Letters, 1991. (Establishes the Lewis Acid protocol).
Sources
A Comparative Guide to Impurity Profiling of 3-(2-Methoxybenzyloxy)propan-1-ol: A GC-MS Perspective
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the critical task of impurity profiling of 3-(2-Methoxybenzyloxy)propan-1-ol. As an important intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We will explore the causality behind experimental choices, present supporting data, and ground our protocols in authoritative regulatory standards.
The Analytical Imperative: Why Impurity Profiling Matters
In pharmaceutical development, the adage "the dose makes the poison" extends to the minute, often unseen, components within a drug substance. Impurities can arise from various sources, including starting materials, by-products of the synthetic route, degradation products, or residual solvents.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety.[1]
3-(2-Methoxybenzyloxy)propan-1-ol is a structurally specific intermediate where even minor impurities can impact downstream reactions and the final API's safety profile. Therefore, a robust, sensitive, and specific analytical method is not just a quality control measure; it is a fundamental component of a successful drug development program.
Deconstructing the Synthesis: A Predictive Approach to Impurity Identification
A robust analytical method begins with a thorough understanding of the synthetic pathway. A common and logical route to synthesizing 3-(2-Methoxybenzyloxy)propan-1-ol is via a Williamson ether synthesis. This reaction involves the coupling of a deprotonated alcohol with an alkyl halide.
Based on this pathway, we can predict a range of potential process-related impurities and residual solvents that must be monitored.
Caption: Predicted synthetic pathway and potential process-related impurities.
The Primary Analytical Tool: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile organic compounds, GC-MS is a powerhouse technique, offering exceptional separation efficiency and definitive identification capabilities.[1][3][4] It is particularly well-suited for identifying residual solvents and many of the process-related impurities predicted in our synthesis map.[2]
Causality in Method Development: Why These Parameters?
A successful GC-MS method is not arbitrary. Each parameter is chosen to address the specific chemical properties of the analyte and the impurities of interest.
-
Injector: A split/splitless injector is selected. The split mode is used for initial screening to avoid overloading the column with the main component, while the splitless mode provides the sensitivity needed for trace impurity analysis.
-
Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a logical starting point. It provides a good balance of interactions for the various functional groups present (hydroxyl, ether, aromatic ring), enabling effective separation of the target molecule from its potential impurities.
-
Oven Program: A temperature ramp is essential. It begins at a low temperature to retain and separate highly volatile compounds like residual solvents. The temperature is then gradually increased to elute the semi-volatile impurities and the main component in a reasonable timeframe, ensuring sharp, symmetrical peaks.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is the gold standard for generating reproducible mass spectra that can be reliably compared against established libraries (like NIST) for confident identification of unknown peaks.
Experimental Protocol: GC-MS Analysis
This protocol is designed as a self-validating system, incorporating a system suitability test to ensure the instrument is performing correctly before sample analysis.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the 3-(2-Methoxybenzyloxy)propan-1-ol sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with analytical grade Methanol.
- Transfer 1 mL of this solution into a 2 mL GC vial.
2. System Suitability Test (SST):
- Prepare a solution containing the main analyte and known standards of key potential impurities (e.g., 1,3-propanediol, 2-methoxybenzyl alcohol) at a concentration relevant to the specification limit (e.g., 0.1%).
- Inject the SST solution. Verify that the resolution between critical pairs is >1.5 and the tailing factor for the main analyte is <1.5.
3. GC-MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Industry-standard, reliable performance. |
| Injector | Split/Splitless, 250°C | Ensures efficient vaporization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for good sensitivity. |
| Split Ratio | 50:1 (Can be adjusted to splitless for trace analysis) | Prevents column overload while allowing sufficient analyte transfer. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas, provides good chromatographic efficiency. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Robust, versatile mid-polarity column suitable for a wide range of analytes. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | Separates volatile solvents at the start, then elutes higher boiling impurities and the main peak. |
| MS System | Agilent 5977B or equivalent | High sensitivity and spectral integrity. |
| Ion Source | Electron Ionization (EI) @ 70 eV, 230°C | Standard ionization energy for reproducible fragmentation and library matching. |
| Quadrupole Temp | 150°C | Maintains ion transmission efficiency. |
| Scan Range | 35 - 450 amu | Covers the expected mass range of fragments for all potential impurities and the parent compound. |
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
- Quantify impurities using the principle of area percent, assuming a relative response factor of 1.0 for unknown impurities, or by using a calibration curve if standards are available.
Simulated Data & Interpretation
The following table represents plausible data from the GC-MS analysis of a sample batch.
| Retention Time (min) | Tentative Identification | Area % | Specification Limit | Status |
| 3.15 | Toluene (Residual Solvent) | 0.02% | < 0.089% (ICH Q3C) | Pass |
| 6.89 | 1,3-Propanediol (Starting Material) | 0.05% | < 0.1% | Pass |
| 10.42 | 2-Methoxybenzyl Alcohol (Starting Material) | 0.08% | < 0.1% | Pass |
| 12.55 | 3-(2-Methoxybenzyloxy)propan-1-ol | 99.75% | > 99.0% | Pass |
| 15.31 | 1,3-bis(2-Methoxybenzyloxy)propane (By-product) | 0.10% | < 0.15% | Pass |
Comparative Analysis: Choosing the Right Tool for the Job
While GC-MS is a powerful technique, it is not universally optimal for all types of impurities. A comprehensive impurity profiling strategy often involves orthogonal methods.[5][6]
Caption: A typical workflow for GC-MS impurity analysis.
GC-MS vs. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, especially for non-volatile or thermally labile compounds.[1][2]
| Feature | GC-MS | HPLC-UV |
| Principle | Partitioning between gas mobile phase and liquid stationary phase. | Partitioning between liquid mobile phase and solid stationary phase. |
| Best Suited For | Volatile & semi-volatile, thermally stable compounds. Residual solvents. | Non-volatile, thermally labile, or high molecular weight compounds. |
| Detection | Mass Spectrometry (structural information, definitive identification). | UV-Vis Absorbance (requires a chromophore, limited structural information). |
| Strengths | High sensitivity, excellent for identification of unknowns via libraries. | Versatile, non-destructive, widely applicable to most APIs. |
| Limitations | Not suitable for non-volatile salts or large molecules. Derivatization may be needed. | Less definitive identification without MS. Can consume large volumes of organic solvents. |
Verdict: For 3-(2-Methoxybenzyloxy)propan-1-ol, GC-MS is superior for identifying volatile starting materials, by-products, and residual solvents. HPLC-UV would be a necessary orthogonal technique if non-volatile, high-molecular-weight impurities (e.g., polymeric by-products) were suspected.
GC-MS vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[3][5]
| Feature | GC-MS | LC-MS |
| Principle | Gas-phase separation and ionization. | Liquid-phase separation followed by ionization (e.g., ESI, APCI). |
| Best Suited For | Volatile & semi-volatile compounds. | A very broad range of compounds, including polar, non-volatile, and large molecules. |
| Strengths | Robust, highly reproducible fragmentation, extensive spectral libraries. | Broad applicability, can analyze compounds not amenable to GC. |
| Limitations | Limited to thermally stable and volatile analytes. | Softer ionization can lead to less fragmentation, making library searching difficult. Matrix effects can cause ion suppression. |
Verdict: LC-MS is a powerful tool but may be overly complex for the specific problem of analyzing the predicted impurities of 3-(2-Methoxybenzyloxy)propan-1-ol, most of which are amenable to GC. GC-MS remains the more direct, robust, and cost-effective choice for this specific set of likely impurities.
Method Validation: Ensuring Trustworthiness and Compliance
An analytical method is only as good as its validation. The protocol must be proven "fit for purpose" through a rigorous validation process as outlined by USP <1225> and ICH Q2(R2).[7][8][9]
Caption: Key parameters for the validation of an impurity method.
-
Specificity: The method must be able to unequivocally assess the impurities in the presence of the main component. This is demonstrated by spiking the sample with known impurities and showing baseline separation.[7][8]
-
Linearity & Range: The method must provide results that are directly proportional to the concentration of the impurity over a specified range, typically from 50% to 120% of the specification limit.[7]
-
Accuracy: Determined by performing spike-recovery experiments, where known amounts of impurity standards are added to the sample and the percent recovery is calculated.[7]
-
Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (running the analysis on different days with different analysts).
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. This must be below the reporting threshold.
Conclusion
For the comprehensive analysis of process-related impurities and residual solvents in 3-(2-Methoxybenzyloxy)propan-1-ol, GC-MS stands out as the primary technique of choice. Its inherent separation power for volatile compounds combined with the definitive structural elucidation provided by mass spectrometry offers a robust, sensitive, and reliable platform.
While techniques like HPLC-UV and LC-MS serve as critical orthogonal methods for a complete impurity profile, particularly for non-volatile species, the specific analytical challenge presented by the likely impurities of this intermediate is perfectly matched to the capabilities of GC-MS. A well-developed and validated GC-MS method, grounded in the principles of regulatory guidelines, provides the high degree of confidence required for advancing a quality pharmaceutical product.
References
-
ICH Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation. [Link]
-
ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products. HWI group. [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]
-
〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]
-
Green Analytical Techniques for Impurity Determination in Pharmaceuticals. PubMed. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
GC/MS Identification of Impurities. Medistri SA. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. aber.apacsci.com [aber.apacsci.com]
- 6. biomedres.us [biomedres.us]
- 7. uspbpep.com [uspbpep.com]
- 8. drugfuture.com [drugfuture.com]
- 9. investigationsquality.com [investigationsquality.com]
A Guide to Validating the Structure of 3-(2-Methoxybenzyloxy)propan-1-ol Using COSY and HSQC NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules.[1] Among the suite of NMR experiments available, two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly insightful for mapping the intricate connectivity of atoms within a molecule.[1][2]
This guide provides a detailed walkthrough of how to leverage COSY and HSQC experiments to validate the structure of 3-(2-Methoxybenzyloxy)propan-1-ol. We will delve into the principles behind these techniques, interpret the resulting spectra, and present the data in a clear, comparative format.
The Molecule in Focus: 3-(2-Methoxybenzyloxy)propan-1-ol
Structure:
Systematic Name: 3-(2-Methoxybenzyloxy)propan-1-ol
Before delving into the 2D NMR data, a foundational understanding of the expected 1D ¹H and ¹³C NMR spectra is crucial. Based on the structure, we can predict the number and types of proton and carbon environments.
The Power of 2D NMR: COSY and HSQC
While 1D NMR provides information about individual nuclei, 2D NMR reveals correlations between them, offering a more comprehensive picture of the molecular architecture.[2]
-
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4][5] The resulting spectrum displays the ¹H NMR spectrum on both axes, with diagonal peaks representing the 1D spectrum and off-diagonal "cross-peaks" indicating coupled protons.[6][7]
-
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment maps direct one-bond correlations between protons and the carbons to which they are attached.[2][8][9] The HSQC spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other, with each peak representing a C-H bond.[10]
Hypothetical Experimental Data and Interpretation
For the purpose of this guide, we will work with a set of realistic, hypothetical ¹H and ¹³C NMR chemical shifts and use them to interpret the COSY and HSQC data for 3-(2-Methoxybenzyloxy)propan-1-ol.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| a | 3.85 (s, 3H) | 55.9 |
| b | 4.55 (s, 2H) | 70.5 |
| c | 3.65 (t, 2H) | 70.2 |
| d | 1.95 (quint, 2H) | 32.1 |
| e | 3.75 (t, 2H) | 62.5 |
| f | 2.50 (br s, 1H) | - |
| Ar-H | 6.90-7.30 (m, 4H) | 110.5, 120.8, 128.9, 130.5 |
| Ar-C | - | 148.5, 157.8 |
COSY Spectrum Analysis: Unraveling the Proton-Proton Network
The COSY spectrum reveals the connectivity between protons within the propanol and benzyloxy moieties.
Key Correlations:
-
A cross-peak between the signals at 1.95 ppm (d) and 3.75 ppm (e) confirms the coupling between the protons on the central and terminal carbons of the propanol chain (-CH₂-CH₂-OH).
-
Another cross-peak connects the signals at 1.95 ppm (d) and 3.65 ppm (c) , establishing the link between the central methylene group and the methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-).
These correlations allow us to trace the three-carbon chain of the propan-1-ol backbone.
Diagram 1: COSY Workflow
Caption: COSY correlations for the propanol chain.
HSQC Spectrum Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct evidence for which protons are attached to which carbon atoms.
Key Correlations:
-
A correlation between the proton signal at 3.85 ppm (a) and the carbon signal at 55.9 ppm assigns these to the methoxy group (-OCH₃).
-
The proton signal at 4.55 ppm (b) correlates with the carbon signal at 70.5 ppm , confirming the benzylic methylene group (-C₆H₄-CH₂-O-).
-
The proton triplet at 3.65 ppm (c) shows a cross-peak with the carbon at 70.2 ppm , identifying the -O-CH₂- group of the propanol chain.
-
The proton quintet at 1.95 ppm (d) correlates with the carbon at 32.1 ppm , assigning the central -CH₂- of the propanol chain.
-
The proton triplet at 3.75 ppm (e) is directly bonded to the carbon at 62.5 ppm , corresponding to the -CH₂-OH group.
-
The aromatic protons between 6.90-7.30 ppm show correlations with the carbons in the aromatic region, confirming their direct C-H bonds.
Diagram 2: HSQC Experimental Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. JEOL USA blog | COSY/TOCSY Analysis│Interpreting spin correlation [jeolusa.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. youtube.com [youtube.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Technical Guide: Proper Disposal of 3-(2-Methoxybenzyloxy)propan-1-OL
Executive Summary & Immediate Directives
Objective: Safe, compliant, and environmentally responsible disposal of 3-(2-Methoxybenzyloxy)propan-1-OL (CAS: 188879-03-0). Primary Waste Stream: Non-Halogenated Organic Solvent Waste. Critical Prohibition: NEVER dispose of this compound down the sink or into municipal drainage systems.
Quick Action Card
| Parameter | Directive |
| Waste Category | Organic Solvent (Non-Halogenated) |
| EPA Waste Code | D001 (Ignitable) - Default classification for organic liquids unless testing proves FP > 60°C |
| Container Type | HDPE or Glass (Amber preferred) with vented cap if peroxide risk exists. |
| Segregation | Keep separate from oxidizers (e.g., Nitric Acid) and halogenated solvents (e.g., DCM). |
| PPE Requirement | Nitrile gloves, safety goggles, flame-retardant lab coat.[1] |
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity profile. 3-(2-Methoxybenzyloxy)propan-1-OL is a mono-protected diol containing an ether linkage and a primary alcohol.
Structural Analysis for Disposal
-
Ether Linkage (Benzyl Ether): The benzylic position adjacent to the ether oxygen is susceptible to radical abstraction. While less volatile than diethyl ether, this molecule has peroxide-forming potential upon long-term storage and exposure to air.
-
Hydroxyl Group: Increases water solubility compared to pure hydrocarbons, but does not render it safe for aqueous disposal.
-
Aromatic Ring: Increases stability but necessitates incineration rather than biological treatment.
Key Hazards[2][3]
-
Flammability/Combustibility: Treat as a Class II or III Combustible Liquid.
-
Peroxide Formation: If the container has been open for >12 months, it must be tested for peroxides before consolidation.
-
Ecotoxicity: Toxic to aquatic life; strictly regulated under RCRA (Resource Conservation and Recovery Act).
Waste Characterization & Decision Matrix
Before moving the vessel, characterize the state of the chemical. Use the following logic flow to determine the correct waste stream.
Figure 1: Waste Stream Decision Matrix. This logic ensures high-risk peroxide formers are neutralized prior to consolidation.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
Don PPE: Standard nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.
-
Inspect Container: Check for crystal formation around the cap (a sign of severe peroxide contamination).
-
Critical Safety Stop: If crystals are visible, DO NOT OPEN . Contact your institution's EHS (Environmental Health & Safety) or a bomb squad immediately.
-
-
Peroxide Testing (If applicable): Dip a peroxide test strip into the liquid.
-
0-10 ppm: Safe to dispose.
-
10-100 ppm: Treat with ferrous sulfate or sodium bisulfite solution.
-
100 ppm: Contact EHS for high-hazard pickup.
-
Phase 2: Consolidation
-
Select Container: Use a dedicated "Non-Halogenated Organic" waste carboy (typically HDPE or steel safety can).
-
Transfer: Pour the 3-(2-Methoxybenzyloxy)propan-1-OL into the waste container using a funnel to prevent spillage.
-
Note: Do not fill waste containers >90% full to allow for thermal expansion.
-
-
Rinsing: Triple rinse the empty original bottle with a small amount of acetone or ethanol. Add these rinsates to the same waste container.
Phase 3: Labeling & Documentation
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: Write "3-(2-Methoxybenzyloxy)propan-1-OL" (do not use abbreviations).
-
Hazard Checkboxes: Mark "Flammable" and "Irritant".
-
-
Satellite Accumulation: Store the waste container in the designated Satellite Accumulation Area (SAA) within the lab. Ensure secondary containment (tray) is present.
Spill Management Protocol
In the event of a spill, rapid containment prevents environmental release and exposure.
Spill Criteria:
-
Minor Spill (< 100 mL): Manageable by lab personnel.
-
Major Spill (> 100 mL or in confined space): Evacuate and call emergency services.
Figure 2: Immediate Spill Response Workflow.
Cleanup Steps:
-
Ventilate: Open fume hoods; close lab doors to the hallway.
-
Absorb: Cover the liquid with vermiculite, sand, or commercial organic spill pads.
-
Collect: Scoop the saturated absorbent into a heavy-duty plastic bag or a wide-mouth jar.
-
Dispose: Treat the debris as solid hazardous waste (contaminated debris).
Regulatory Framework & Compliance
This protocol adheres to the following US Federal Regulations. International users should consult their local equivalent (e.g., REACH in EU).
-
EPA RCRA (40 CFR 261.31): Defines listed wastes. While this specific chemical is not P- or U-listed by name, it falls under Characteristic Waste (Ignitability - D001) due to the organic solvent nature.
-
OSHA Laboratory Standard (29 CFR 1910.1450): Mandates the Chemical Hygiene Plan (CHP) and proper labeling of waste containers.
-
Empty Container Rule (40 CFR 261.7): A container is considered "RCRA Empty" only after all wastes have been removed using common practices (pouring/pumping) and <3% by weight remains (for containers <119 gallons). Triple rinsing renders the glass container non-hazardous trash in many jurisdictions (verify local rules).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
PubChem. (n.d.). Compound Summary: 3-(2-Methoxyphenoxy)propan-1-ol (Structural Analog).[3] National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

